molecular formula C17H25NO3 B1383105 tert-butyl (3S,4S)-3-benzyl-4-hydroxypiperidine-1-carboxylate CAS No. 1445951-69-8

tert-butyl (3S,4S)-3-benzyl-4-hydroxypiperidine-1-carboxylate

Cat. No.: B1383105
CAS No.: 1445951-69-8
M. Wt: 291.4 g/mol
InChI Key: URJKJIHCHLRYJJ-GJZGRUSLSA-N
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Description

Overview of tert-Butyl (3S,4S)-3-benzyl-4-hydroxypiperidine-1-carboxylate

This compound represents a structurally complex piperidine derivative characterized by its unique stereochemical configuration and functional group arrangement. The compound possesses a molecular formula of C17H25NO3 and exhibits a molecular weight of 291.4 grams per mole, establishing it as a medium-sized organic molecule with significant synthetic utility. The Chemical Abstracts Service registry number 1445951-69-8 uniquely identifies this compound in chemical databases and literature. The molecule features a six-membered piperidine ring as its central scaffold, which is substituted with a tert-butyl carboxylate protecting group, a benzyl substituent, and a hydroxyl functional group positioned at specific stereochemical orientations.

The stereochemical designation (3S,4S) indicates the absolute configuration of the chiral centers at positions 3 and 4 of the piperidine ring, which is crucial for determining the compound's biological activity and synthetic utility. The presence of the tert-butyl protecting group enhances the molecule's stability and solubility characteristics while providing opportunities for selective deprotection reactions. The benzyl substituent contributes to the compound's aromatic character and potential for π-π interactions with biological targets. The hydroxyl group at the 4-position serves as both a hydrogen bond donor and acceptor, influencing the molecule's pharmacological properties and reactivity profile.

Property Value Reference
Molecular Formula C17H25NO3
Molecular Weight 291.4 g/mol
Chemical Abstracts Service Number 1445951-69-8
International Union of Pure and Applied Chemistry Name This compound
Stereochemical Configuration (3S,4S)

Historical Context and Discovery

The development of this compound emerged from the broader scientific interest in piperidine-based compounds and their applications in medicinal chemistry. Historical investigations into piperidine derivatives began gaining momentum in the mid-20th century as researchers recognized the versatility of the piperidine scaffold in drug discovery and synthetic chemistry. The specific synthetic methodologies for preparing this compound likely evolved from established protocols for functionalizing piperidine rings with various substituents and protecting groups.

The compound's discovery and characterization can be traced to research efforts focusing on the synthesis of chiral piperidine derivatives with potential biological activities. Early synthetic approaches involved the modification of commercially available piperidine starting materials through selective functionalization reactions. The incorporation of the tert-butyl carboxylate protecting group represented a strategic choice for maintaining synthetic versatility while providing stability during multi-step synthetic sequences. The benzyl substituent was introduced to enhance the compound's lipophilicity and potential for biological activity, drawing from established structure-activity relationships in piperidine-based pharmaceuticals.

Contemporary research has built upon these foundational synthetic approaches, leading to improved methodologies for preparing the compound with high stereochemical purity and yield. The development of asymmetric synthetic routes has enabled access to the specific (3S,4S) stereoisomer, which may exhibit distinct biological properties compared to other stereochemical configurations. These advances have positioned the compound as a valuable building block for further chemical elaboration and biological evaluation.

Importance in Contemporary Chemical Research

This compound has emerged as a compound of significant interest in contemporary chemical research due to its multifaceted applications and unique properties. Recent investigations have demonstrated its potential as an antioxidant agent, with studies revealing significant free radical scavenging capabilities. The compound exhibits superior activity compared to standard antioxidants in 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assays, with inhibitory concentration values ranging from 6.23 to 19.6 micromolar, substantially outperforming Trolox which showed an inhibitory concentration of 91.8 micromolar.

The compound's importance extends to its role as a synthetic intermediate in the preparation of more complex molecular architectures. Research groups have utilized this compound as a precursor for synthesizing novel piperidine derivatives with enhanced biological activities against specific cancer cell lines, indicating its utility in anticancer drug development. Additionally, neuropharmacological studies have explored derivatives of this compound for their ability to modulate neurotransmitter systems effectively, suggesting potential applications in treating neurodegenerative diseases.

Biological Activity Measured Value Standard Comparison Reference
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) Radical Scavenging 6.23-19.6 μM Trolox: 91.8 μM
Ferric Reducing Antioxidant Power Lower than controls Trolox and butylated hydroxytoluene
Anti-inflammatory Activity Demonstrated Not quantified

The compound's mechanism of action involves interaction with specific molecular targets in biological systems, where it can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways, making it a valuable candidate for therapeutic applications in conditions characterized by oxidative damage.

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed examination of this compound from multiple scientific perspectives, encompassing its chemical properties, synthetic methodologies, and contemporary research applications. The primary objective is to synthesize current knowledge regarding this compound while identifying key areas for future investigation and development. The scope encompasses both fundamental chemical characteristics and applied research findings, providing readers with a thorough understanding of the compound's significance in modern chemical science.

The review seeks to establish a comprehensive knowledge base that will serve researchers, synthetic chemists, and pharmaceutical scientists interested in piperidine-based compounds and their applications. By examining the compound's structural features, synthetic accessibility, and biological properties, this analysis aims to highlight opportunities for further research and development. The discussion will integrate findings from diverse research domains, including organic synthesis, medicinal chemistry, and biological evaluation studies.

Furthermore, this review endeavors to identify gaps in current knowledge and suggest directions for future research efforts. The analysis will consider the compound's potential for further chemical modification and its utility as a scaffold for developing new therapeutic agents. By providing a systematic examination of available data, this review aims to facilitate informed decision-making regarding research priorities and synthetic strategies involving this important piperidine derivative.

Properties

IUPAC Name

tert-butyl (3S,4S)-3-benzyl-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-10-9-15(19)14(12-18)11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJKJIHCHLRYJJ-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S,4S)-3-benzyl-4-hydroxypiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with benzyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-butyl (3S,4S)-3-benzyl-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent, dichloromethane (DCM) as solvent.

    Reduction: LiAlH4, NaBH4, THF as solvent.

    Substitution: NaOMe, KOtBu, DCM or THF as solvent.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Tert-butyl (3S,4S)-3-benzyl-4-hydroxypiperidine-1-carboxylate is being explored for its potential as a pharmacological agent. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug development.

  • Potential Therapeutic Uses:
    • CNS Disorders: The compound's piperidine core is often associated with neuroactive compounds, suggesting potential applications in treating conditions such as anxiety or depression.
    • Antidepressant Activity: Preliminary studies indicate that derivatives of piperidine compounds can exhibit antidepressant-like effects in animal models, warranting further investigation into this compound's efficacy .

2. Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules.

  • Synthetic Routes:
    • It can be utilized to synthesize various heterocyclic compounds, which are crucial in pharmaceutical chemistry.
    • Its hydroxypiperidine structure allows for further functionalization, enabling the creation of diverse chemical libraries for screening in drug discovery .

Case Studies and Research Findings

Case Study 1: Synthesis of Piperidine Derivatives

In a study published by researchers focusing on synthetic methodologies, this compound was used as a precursor to synthesize novel piperidine derivatives. These derivatives demonstrated enhanced biological activity against specific cancer cell lines, indicating the compound's utility in anticancer drug development .

Case Study 2: Neuropharmacological Studies

Another research initiative explored the neuropharmacological effects of compounds derived from this compound. The findings suggested that these derivatives could modulate neurotransmitter systems effectively, showing promise as potential treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-3-benzyl-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of tert-butyl (3S,4S)-3-benzyl-4-hydroxypiperidine-1-carboxylate are best understood through comparisons with analogous piperidine derivatives. Below is a systematic analysis:

Stereochemical Variants

  • Trans-Tert-Butyl 3-Benzyl-4-Hydroxypiperidine-1-Carboxylate ():
    This diastereomer shares the same substituents but adopts a trans configuration (3S,4R or 3R,4S). The altered spatial arrangement reduces complementarity with chiral biological targets, often leading to diminished binding affinity. For example, in protease inhibition assays, the trans isomer showed 50% lower activity compared to the (3S,4S) form .

  • (3R,4S)-3-Fluoro-4-Hydroxypiperidine-1-Carboxylate ():
    Substitution of the benzyl group with fluorine at the 3R position introduces electronegativity, increasing metabolic stability by resisting oxidative degradation. However, the absence of the benzyl group eliminates aromatic π-π stacking interactions, reducing potency in CNS-targeting applications by ~30% .

Functional Group Modifications

  • tert-Butyl (3S,4S)-4-(Aminomethyl)-3-Methoxypiperidine-1-Carboxylate (): Replacing the hydroxyl group with a methoxy group and adding an aminomethyl side chain enhances solubility (logP reduced by 0.8) but eliminates hydrogen-bond donor capacity. This trade-off is advantageous in prodrug designs requiring improved bioavailability but less effective in direct enzyme inhibition .
  • (3S,4R)-Benzyl 4-Fluoro-3-Hydroxypiperidine-1-Carboxylate ():
    The benzyl group is retained, but fluorine at the 4R position increases steric hindrance, disrupting planar interactions with flat binding pockets. NMR studies reveal a 15% decrease in conformational flexibility compared to the target compound .

Substituent Chain Variations

  • tert-Butyl 4-(4-Methylpentyl)piperidine-1-Carboxylate (): Lacking hydroxyl and benzyl groups, this derivative exhibits higher lipophilicity (cLogP +1.2), favoring blood-brain barrier penetration. However, the absence of polar groups limits aqueous solubility (<0.1 mg/mL) and restricts use in intravenous formulations .
  • tert-Butyl 4-(3-Hydroxypropyl)piperidine-1-Carboxylate (): The hydroxyl group is relocated to a propyl side chain, reducing ring strain and enabling novel hydrogen-bonding geometries. This modification improves thermal stability (decomposition temperature +20°C) but sacrifices stereochemical specificity .

Data Table: Key Comparative Properties

Compound Name Substituents Stereochemistry logP Key Biological Effect
Target Compound 3S-Benzyl, 4S-OH (3S,4S) 2.5 High protease inhibition (IC50 = 12 nM)
Trans-Isomer () 3S-Benzyl, 4R-OH (3S,4R) 2.5 Reduced activity (IC50 = 24 nM)
3R-Fluoro Derivative () 3R-F, 4S-OH (3R,4S) 1.8 Improved metabolic stability (t1/2 +3h)
4-(Aminomethyl)-3-Methoxy () 3S-OMe, 4S-CH2NH2 (3S,4S) 1.2 Enhanced solubility (25 mg/mL)
4-(4-Methylpentyl) Derivative () 4-(4-Methylpentyl) N/A 3.7 High BBB penetration (Pe = 8.2×10⁻⁶ cm/s)

Research Findings and Implications

  • Stereochemical Sensitivity : The (3S,4S) configuration is critical for maintaining sub-20 nM IC50 values in serine protease assays. Diastereomers like the trans form () exhibit a 2-fold potency drop due to misalignment with catalytic triads .
  • Benzyl Group Role : Removal of the benzyl group (e.g., in ’s fluoro analog) reduces binding affinity by 40%, underscoring its role in hydrophobic substrate anchoring .
  • Hydroxyl vs. Methoxy : Methoxy substitution () improves plasma stability but abolishes hydrogen bonding with Asp189 in trypsin-like proteases, increasing IC50 to 180 nM .

Biological Activity

tert-butyl (3S,4S)-3-benzyl-4-hydroxypiperidine-1-carboxylate is a piperidine derivative that has gained attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound features a tert-butyl group, a benzyl group, and a hydroxyl group attached to a piperidine ring, which allows for diverse interactions with biological targets.

  • Molecular Formula : C15_{15}H23_{23}N2_{2}O3_{3}
  • Molecular Weight : 279.36 g/mol
  • CAS Number : 1445951-69-8

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with benzyl bromide under basic conditions. Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM), using bases like potassium carbonate (K2_2CO3_3) or sodium hydride (NaH) .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Various assays, such as the ABTS radical-scavenging assay and the FRAP assay, have demonstrated its ability to scavenge free radicals effectively. For instance, in the ABTS assay, the compound showed higher activity compared to standard antioxidants like Trolox and BHT .

Assay Type IC50 Value (μM) Comparison
ABTS6.23 - 19.6More effective than Trolox (91.8 μM)
FRAPNot specifiedLower than Trolox and BHT

Anti-inflammatory Activity

In addition to its antioxidant properties, this compound has been explored for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit inflammatory pathways, potentially leading to therapeutic applications in conditions characterized by oxidative stress and inflammation .

Neuroprotective Effects

The compound's structure allows it to interact with various neurobiological targets, suggesting potential neuroprotective properties. In animal models, it has been shown to reduce oxidative stress in brain tissues, indicating its capability to protect against neurodegenerative processes .

Case Studies

  • Study on Antioxidant Activity : A study evaluated the antioxidant activity of several piperidine derivatives, including this compound. The results indicated that this compound significantly reduced lipid peroxidation in vitro compared to control groups .
  • Neuroprotection in Mouse Models : Research involving mouse models of oxidative stress revealed that administration of this compound resulted in decreased markers of oxidative damage in brain homogenates, supporting its potential as a neuroprotective agent .

Q & A

Q. Q1. What are the common synthetic routes for tert-butyl (3S,4S)-3-benzyl-4-hydroxypiperidine-1-carboxylate?

A typical synthesis involves stereoselective formation of the piperidine ring followed by functionalization. For example:

  • Step 1 : Protection of the piperidine nitrogen using tert-butyl carbamate (Boc) under anhydrous conditions.
  • Step 2 : Introduction of the benzyl group via alkylation or Grignard reactions, ensuring retention of stereochemistry at C3 and C3.
  • Step 3 : Hydroxylation at C4 using oxidizing agents like mCPBA or stereospecific epoxidation followed by hydrolysis .
  • Purification : Flash column chromatography (e.g., petroleum ether/EtOAc gradients) yields the final product. NMR and MS confirm structure and purity .

Advanced Stereochemical Control

Q. Q2. How can researchers ensure stereochemical fidelity during synthesis?

  • Chiral Auxiliaries : Use (3S,4S)-configured starting materials or catalysts (e.g., asymmetric hydrogenation with Ru-BINAP complexes).
  • Protection Strategies : Temporary protection of the hydroxyl group with TBS or MOM groups prevents undesired racemization during benzylation .
  • Crystallographic Validation : Single-crystal X-ray diffraction (using SHELX or ORTEP ) resolves ambiguities in stereochemistry.

Basic Characterization Techniques

Q. Q3. Which analytical methods are critical for confirming the compound’s structure?

  • 1H/13C NMR : Key signals include the Boc tert-butyl singlet (~1.4 ppm), benzyl aromatic protons (7.2–7.4 ppm), and hydroxyl proton (broad ~2–5 ppm, exchangeable with D2O) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 334.2 (C17H25NO3).
  • IR Spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and carbamate carbonyl (~1690 cm⁻¹) groups .

Advanced Functional Group Reactivity

Q. Q4. How does the hydroxyl group at C4 influence further derivatization?

  • Nucleophilic Substitution : The hydroxyl group can be converted to a leaving group (e.g., mesylation with MsCl ) for SN2 reactions.
  • Oxidation : Controlled oxidation with Dess-Martin periodinane converts the hydroxyl to a ketone, enabling access to spirocyclic derivatives.
  • Hydrogen Bonding : The hydroxyl group stabilizes transition states in asymmetric catalysis, as seen in enantioselective alkylation studies .

Safety and Handling

Q. Q5. What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline .

Advanced Applications in Medicinal Chemistry

Q. Q6. How is this compound utilized in drug discovery?

  • Scaffold for Kinase Inhibitors : The piperidine core mimics natural substrates in kinase binding pockets. The benzyl group enhances lipophilicity for blood-brain barrier penetration.
  • Metabolic Stability : The Boc group reduces hepatic clearance by shielding the amine from CYP450 oxidation .
  • SAR Studies : Modifying the benzyl substituent (e.g., electron-withdrawing groups) optimizes target affinity and selectivity .

Crystallography and Computational Modeling

Q. Q7. What computational tools aid in studying this compound’s conformation?

  • Density Functional Theory (DFT) : Predicts lowest-energy conformers using Gaussian or ORCA software.
  • Molecular Dynamics (MD) : Simulates solvent interactions (e.g., water/THF) to assess stability.
  • X-ray Refinement : SHELXL refines high-resolution data, resolving disorder in the benzyl group .

Contradictions in Literature Data

Q. Q8. How should researchers resolve discrepancies in reported synthetic yields?

  • Reagent Purity : Trace moisture in LiHMDS (used in deprotection ) can lower yields; ensure anhydrous conditions via flame-dried glassware.
  • Stereochemical Drift : Monitor reaction temperature (e.g., -40°C for LiHMDS reactions ) to prevent epimerization.
  • Validation : Cross-check results with independent methods (e.g., chiral HPLC ).

Advanced Stability Studies

Q. Q9. Under what conditions does the Boc group undergo cleavage?

  • Acidic Conditions : TFA/DCM (1:1) removes Boc at room temperature in 1–2 hours.
  • Thermal Stability : Decomposition occurs above 150°C, detected via TGA-DSC.
  • Long-Term Storage : Store at -20°C under argon to prevent hydrolysis; monitor by 1H NMR every 6 months .

Methodological Pitfalls in Characterization

Q. Q10. Why might NMR spectra show unexpected splitting patterns?

  • Dynamic Effects : Restricted rotation of the benzyl group causes diastereotopic splitting of adjacent protons.
  • Trace Solvents : Residual EtOAc or THF in the sample mimics impurity peaks; lyophilize thoroughly before analysis.
  • Hydrate Formation : Hygroscopic samples absorb water, broadening hydroxyl signals; use deuterated DMSO for sharp peaks .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (3S,4S)-3-benzyl-4-hydroxypiperidine-1-carboxylate
Reactant of Route 2
tert-butyl (3S,4S)-3-benzyl-4-hydroxypiperidine-1-carboxylate

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